Acarbose Tridecaacetate

Organic Synthesis Chromatography Lipophilicity

Acarbose Tridecaacetate is the fully acetylated, lipophilic intermediate indispensable for the total synthesis of acarbose (Shibata & Ogawa). Its peracetylation confers organic solubility (chloroform, methanol) critical for synthetic manipulations and chromatographic purification—properties absent in water-soluble acarbose or partially acetylated analogs. As EP Impurity A, it is the mandated pharmacopeial reference standard for HPLC method validation and specificity demonstration in regulatory submissions. Non-substitutable for these applications; verify lot-specific COA/HPLC/NMR data upon inquiry.

Molecular Formula C51H69NO31
Molecular Weight 1192.089
CAS No. 1013621-79-8; 117065-98-2
Cat. No. B2976794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose Tridecaacetate
CAS1013621-79-8; 117065-98-2
Molecular FormulaC51H69NO31
Molecular Weight1192.089
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C
InChIInChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3
InChIKeyDEPYMLFJKYFQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acarbose Tridecaacetate (CAS 1013621-79-8; 117065-98-2): A Fully Acetylated Intermediate for Advanced Glycoscience Research and Synthesis


Acarbose Tridecaacetate (CAS 1013621-79-8; 117065-98-2) is a fully acetylated derivative of the α-glucosidase inhibitor acarbose [1]. This compound, with the molecular formula C₅₁H₆₉NO₃₁ and a molecular weight of 1192.09 g/mol, is a lipophilic, fully protected molecule that serves as a critical intermediate in the total synthesis of acarbose and related pseudotetrasaccharides [1]. Its acetylation fundamentally alters its physicochemical properties, rendering it soluble in organic solvents like chloroform and methanol, in contrast to the highly water-soluble parent compound, acarbose [2]. This transformation is essential for enabling further synthetic manipulations and for use as an analytical standard in method development and quality control [1][3].

Why In-Class Acarbose Analogs Cannot Simply Replace Acarbose Tridecaacetate in Research and Industrial Workflows


Acarbose Tridecaacetate is not merely a structural variant but a distinct chemical entity with a specific, non-interchangeable role. Its fully acetylated structure confers unique lipophilicity and solubility in organic solvents , enabling its use as a key intermediate in synthetic pathways [1]. This contrasts sharply with the native, water-soluble acarbose and other partially acetylated derivatives, which are unsuitable for these specific applications. Direct substitution with other acarbose analogs, such as acarviosine-glucose or isoacarbose, would fail to achieve the necessary reactivity and purification outcomes due to fundamental differences in their physicochemical and biological profiles [2][3]. Furthermore, as a designated pharmacopeial impurity standard (EP Impurity A) [4], its use is mandated for specific analytical method validation, making it an irreplaceable reference material in quality control environments.

Quantitative Differentiation: A Comparative Analysis of Acarbose Tridecaacetate Against Key Analogs


Solubility Profile: Lipophilic Character vs. Native Acarbose

Acarbose Tridecaacetate is specifically soluble in organic solvents, a property essential for its use as a synthetic intermediate. This contrasts with the native acarbose molecule, which is highly water-soluble [1]. The acetylation of all thirteen hydroxyl groups transforms the highly polar acarbose into a lipophilic compound that can be dissolved in chloroform, methanol, and dichloromethane [1]. This differential solubility is the primary reason for its utility in organic synthesis and for purification via normal-phase chromatography .

Organic Synthesis Chromatography Lipophilicity

Physical Form and Melting Behavior vs. Acarbose

Acarbose Tridecaacetate is a solid with a defined melting point range, a key quality attribute for a synthetic intermediate. Multiple vendors report the product as a white to off-white or brown solid with a melting point of >110°C or >117°C (with decomposition) [1][2]. In contrast, native acarbose is a powder that is stable at room temperature and does not have a similarly defined melting point due to its amorphous nature . This difference in physical form is a direct result of peracetylation, which increases the compound's crystallinity.

Solid-State Characterization Thermal Stability Formulation

Commercial Availability and Procurement Lead Times vs. Acarbose

As a specialized synthetic intermediate, Acarbose Tridecaacetate has distinct commercial characteristics compared to the widely available drug substance acarbose. While acarbose is available from numerous vendors in bulk, Acarbose Tridecaacetate is offered by a limited number of specialist chemical suppliers, often with a lead time of 4 weeks for milligram quantities . For instance, one supplier lists 25mg at $159 and 100mg at $357, with a 4-week lead time for all quantities . This contrasts with the immediate availability and lower cost of acarbose from standard research chemical suppliers.

Supply Chain Procurement Research Reagent Sourcing

Regulatory and Analytical Designation: EP Impurity A

Acarbose Tridecaacetate, under the CAS number 1013621-79-8, is officially designated as Acarbose EP Impurity A (also known as Acarbose D-Fructose Impurity) by the European Pharmacopoeia [1][2]. This regulatory designation mandates its use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for acarbose drug products [1]. This specific and mandated role is not fulfilled by other acarbose derivatives, such as Acarbose Dodeca-acetate or isoacarbose.

Pharmaceutical Analysis Quality Control Reference Standards

Validated Application Scenarios for Acarbose Tridecaacetate in Scientific and Industrial Settings


Total Synthesis of Acarbose and Structural Analogs

Acarbose Tridecaacetate is a critical, fully protected intermediate in the first total synthesis of acarbose, as described by Shibata and Ogawa [1]. The peracetylation step converts a complex intermediate into the peracetate (1b), which is then O-deacetylated to yield the final acarbose product (1a) [1]. This specific synthetic role cannot be fulfilled by other acarbose derivatives, making the compound essential for any research group replicating or adapting this classic synthetic route for the production of acarbose or its structural analogs.

Pharmaceutical Quality Control and Method Validation

As an officially designated European Pharmacopoeia (EP) Impurity A, Acarbose Tridecaacetate (CAS 1013621-79-8) is an indispensable reference standard for the pharmaceutical industry [2]. It is used in HPLC method development and validation for the quality control of acarbose active pharmaceutical ingredients (APIs) and finished drug products [2]. Its use is mandated for demonstrating method specificity and for quantifying this specific impurity in regulatory submissions, making it a non-substitutable material in this context.

Exploration of Carbohydrate Chemistry and Protecting Group Strategies

The compound serves as a model system for studying the effects of peracetylation on the physicochemical properties of complex oligosaccharides . Its transformation from a highly polar, water-soluble molecule to a lipophilic, organic-soluble entity demonstrates the power of protecting group strategies in carbohydrate chemistry . Researchers studying the synthesis of complex glycoconjugates or the development of new glycosidase inhibitors can utilize Acarbose Tridecaacetate as a well-characterized, fully protected building block for further functionalization or as a benchmark for developing novel synthetic methodologies .

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